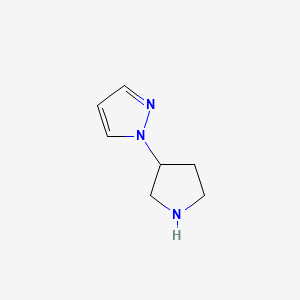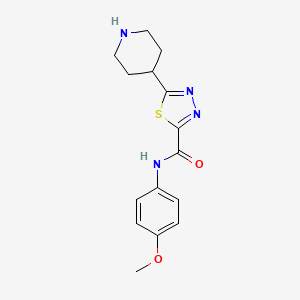
4-(1,3-Thiazol-2-yl)piperidine dihydrochloride
Overview
Description
4-(1,3-Thiazol-2-yl)piperidine dihydrochloride is a chemical compound with the molecular formula C8H13ClN2S . It is a derivative of piperidine, which is a heterocyclic organic compound .
Synthesis Analysis
The synthesis of 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride and similar compounds often involves the use of ethanol as a solvent . The yield of the synthesis process can be quite high, reaching up to 97% .Molecular Structure Analysis
The molecular structure of 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride consists of a piperidine ring attached to a thiazol-2-yl group . The InChI code for this compound is 1S/C8H12N2S/c1-3-9-4-2-7(1)8-10-5-6-11-8/h5-7,9H,1-4H2 .Scientific Research Applications
Synthesis and Biological Activities :
- Compounds containing the 4-(1,3-thiazol-2-yl)piperidine structure have been synthesized and found to exhibit significant anti-arrhythmic activity (Abdel‐Aziz et al., 2009).
- Other research has demonstrated the antimicrobial properties of related compounds, with certain derivatives showing good activity against Methicillin-resistant Staphylococcus aureus (MRSA) (Anuse et al., 2019).
- Additionally, synthesized thiazole derivatives have shown moderate antimicrobial activities against various bacterial strains including E. coli and Bacillus subtilis (Ovonramwen et al., 2019).
Antitumor and Anticancer Properties :
- Some derivatives have displayed potent in vitro growth inhibitory activity against human cancer cell lines, including glioma cells, by inhibiting Na+/K(+)-ATPase and Ras oncogene activity (Lefranc et al., 2013).
- Synthetic 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidin-4-ones were found to selectively inhibit cancer cell growth in glioblastoma multiforme models, indicating their potential as therapeutic agents (da Silveira et al., 2017).
Antimicrobial and Antifungal Applications :
- Novel pyrazole and thiazole derivatives synthesized from 2-(-Piperidin-1-yl) acetamide demonstrated potential as antimicrobial agents (Khalil et al., 2017).
- A study on hetaryl- and alkylidenerhodanine derivatives found that some compounds exhibited antitumor activity against human tumor cell lines and antifungal activity against fungal strains (Insuasty et al., 2013).
Potential as GyrB Inhibitors in Tuberculosis Treatment :
- Thiazole-aminopiperidine hybrid analogues were designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors, showing promising results in inhibiting DNA gyrase and exhibiting antituberculosis activity (Jeankumar et al., 2013).
properties
IUPAC Name |
2-piperidin-4-yl-1,3-thiazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S.2ClH/c1-3-9-4-2-7(1)8-10-5-6-11-8;;/h5-7,9H,1-4H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRWNFAYWZZMIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC=CS2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Thiazol-2-yl)piperidine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-methyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-amine](/img/structure/B1420855.png)
![Ethyl 4-methyl-2-[(2-methylquinolin-8-YL)oxy]-1,3-thiazole-5-carboxylate](/img/structure/B1420856.png)
![5-Chloro-3-(4-chloro-benzyl)-[1,2,4]thiadiazole](/img/structure/B1420859.png)










